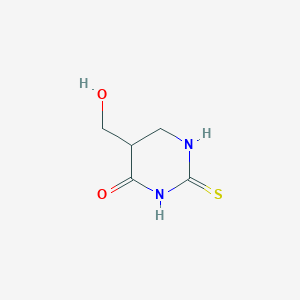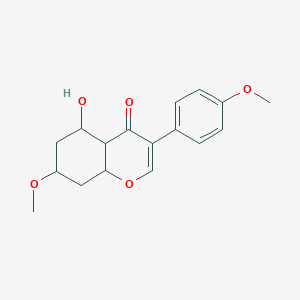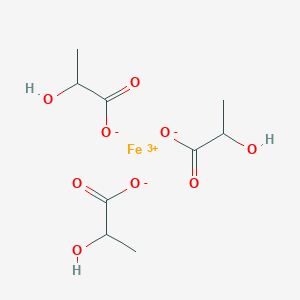
Iron lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron lactate, also known as ferrous lactate, is a coordination complex of iron(II) with lactate ligands. It is commonly used as a food additive, nutritional supplement, and in various industrial applications. The compound is known for its greenish-white powder appearance and its solubility in water, making it a versatile substance in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron lactate can be synthesized through several methods. One common method involves the reaction of calcium lactate with iron(II) sulfate: [ \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq) + FeSO}_4\text{(aq) → CaSO}_4\text{↓ + Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ] Another method involves combining lactic acid with calcium carbonate and iron(II) sulfate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lactic acid with iron salts under controlled conditions. The process ensures high purity and yield, making it suitable for large-scale production. The reaction typically involves maintaining specific temperatures and pH levels to optimize the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Iron lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of iron(III) compounds.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the lactate ligands are replaced by other ligands, depending on the reaction conditions.
Major Products Formed: The major products formed from these reactions include various iron complexes and salts, depending on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
- Ferrous sulfate
- Ferric ammonium citrate
- Iron(III) acetate
Iron lactate stands out due to its unique combination of solubility, bioavailability, and lower side effects, making it a valuable compound in various fields.
Properties
CAS No. |
7100-07-4 |
|---|---|
Molecular Formula |
C9H15FeO9 |
Molecular Weight |
323.05 g/mol |
IUPAC Name |
2-hydroxypropanoate;iron(3+) |
InChI |
InChI=1S/3C3H6O3.Fe/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
YNVZDODIHZTHOZ-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+3] |
Related CAS |
5905-52-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




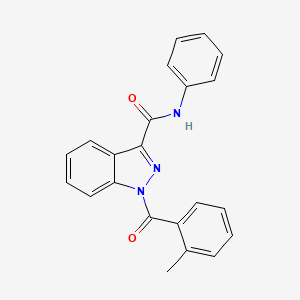

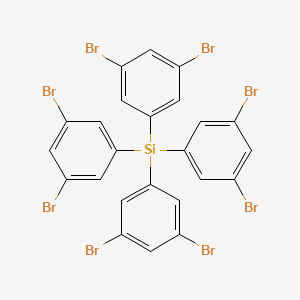
![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)

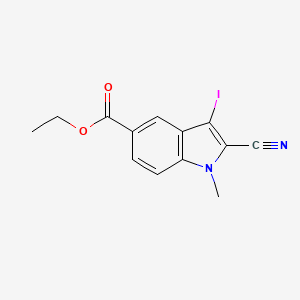

![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
